molecular formula C18H17BrN2OS B2671792 (4-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-10-2

(4-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2671792
CAS RN: 851805-10-2
M. Wt: 389.31
InChI Key: BGCZTAAKIBHRQY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a bromophenyl group, a methylphenyl group, a sulfanyl group, and an imidazole group. These groups could potentially give the compound various chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The bromophenyl and methylphenyl groups are aromatic rings, which could contribute to the compound’s stability. The sulfanyl group could potentially make the compound more reactive .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific conditions and reagents used. The bromine atom on the bromophenyl group could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis Techniques and Structural Studies

Research has explored efficient synthesis methods and structural characterization for compounds with related structures. For example, an efficient approach for the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed, demonstrating the versatility of these compounds in chemical synthesis (Moreno-Fuquen et al., 2019). Another study described the synthesis of novel bromophenol derivatives, showcasing their application as carbonic anhydrase inhibitors, a pivotal enzyme in many physiological processes (Akbaba et al., 2013).

Antimicrobial and Antiviral Activities

Compounds structurally similar to (4-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone have been evaluated for antimicrobial and antiviral activities. A study on benzimidazole derivatives revealed selective activity against certain fungal strains and viruses, highlighting the potential of these compounds in developing new antifungal and antiviral agents (Sharma et al., 2009).

Antioxidant Properties

The antioxidant properties of bromophenol derivatives have been investigated, with some compounds showing effective antioxidant power compared to synthetic standards. This suggests their potential use in pharmaceuticals and food preservation to prevent oxidative damage (Çetinkaya et al., 2012).

Material Science Applications

In material science, the synthesis of oligobenzimidazoles and their properties, including electrochemical, electrical, optical, thermal, and rectification properties, were explored. These findings indicate the potential of such compounds in electronic and photonic devices, offering insights into the design of new materials with enhanced performance (Anand & Muthusamy, 2018).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound .

Future Directions

The study of this compound could potentially open up new areas of research, depending on its properties and reactivity. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(4-bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2OS/c1-13-2-4-14(5-3-13)12-23-18-20-10-11-21(18)17(22)15-6-8-16(19)9-7-15/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCZTAAKIBHRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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